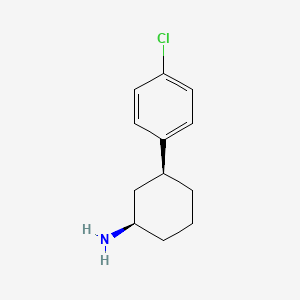
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine: is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the cyclohexane ring or the phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, reduced cyclohexane derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound may be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmacological Research:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the chlorophenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Bromophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Methylphenyl)cyclohexan-1-amine
Uniqueness
The presence of the 4-chlorophenyl group distinguishes rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its applications and effects.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12+/m0/s1 |
InChI Key |
QHGWVAJKFGMLOZ-CMPLNLGQSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















